![molecular formula C17H24BrClN2O3 B1408128 Tert-butyl 4-(2-(4-bromo-2-chlorophenoxy)ethyl)piperazine-1-carboxylate CAS No. 1704074-14-5](/img/structure/B1408128.png)
Tert-butyl 4-(2-(4-bromo-2-chlorophenoxy)ethyl)piperazine-1-carboxylate
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “Tert-butyl 4-(2-(4-bromo-2-chlorophenoxy)ethyl)piperazine-1-carboxylate”, similar compounds have been synthesized starting from commercially available materials . For example, “tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole .Scientific Research Applications
Synthesis of Biologically Active Compounds
“Tert-butyl 4-(2-(4-bromo-2-chlorophenoxy)ethyl)piperazine-1-carboxylate” can be used in the synthesis of biologically active compounds. For instance, it has been used in the synthesis of “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, which is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Pharmaceutical Intermediates
This compound can serve as a pharmaceutical intermediate. It can be used in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs .
Biological Evaluation
Derivatives of “Tert-butyl 4-(2-(4-bromo-2-chlorophenoxy)ethyl)piperazine-1-carboxylate”, such as “tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate” and “tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate”, have been synthesized and evaluated for their biological activities. These compounds have been found to be moderately active against several microorganisms .
Synthesis of Novel Organic Compounds
“Tert-butyl 4-(2-(4-bromo-2-chlorophenoxy)ethyl)piperazine-1-carboxylate” and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Drug Discovery
The incorporation of the piperazine ring, which is present in “Tert-butyl 4-(2-(4-bromo-2-chlorophenoxy)ethyl)piperazine-1-carboxylate”, is considered an important synthetic strategy in the field of drug discovery. This is due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Mechanism of Action
Target of Action
This compound is a research chemical and its specific biological targets are still under investigation.
Biochemical Pathways
Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
properties
IUPAC Name |
tert-butyl 4-[2-(4-bromo-2-chlorophenoxy)ethyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrClN2O3/c1-17(2,3)24-16(22)21-8-6-20(7-9-21)10-11-23-15-5-4-13(18)12-14(15)19/h4-5,12H,6-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXDFRWWNOGZSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=C(C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-(4-bromo-2-chlorophenoxy)ethyl)piperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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